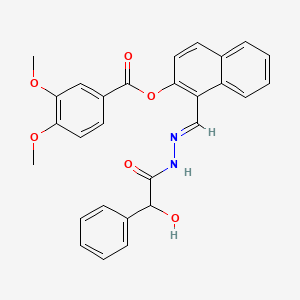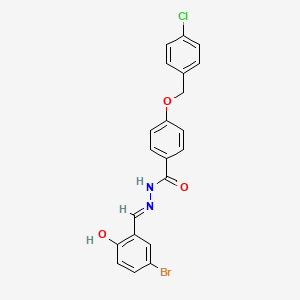
N'-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a benzohydrazide core with specific substituents that contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process:
Formation of the Benzohydrazide Core: The initial step involves the reaction of 4-((4-chlorobenzyl)oxy)benzoic acid with hydrazine hydrate to form the corresponding benzohydrazide.
Bromination: The benzohydrazide is then brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position of the benzene ring.
Condensation Reaction: Finally, the brominated benzohydrazide undergoes a condensation reaction with 5-bromo-2-hydroxybenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with cellular targets, such as receptors or signaling pathways, to exert anti-inflammatory or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(5-Bromo-2-hydroxybenzylidene)-4-hydroxybenzohydrazide
- N’-(5-Bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide
Uniqueness
N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of N’-(5-Bromo-2-hydroxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide, covering its synthesis, reactions, applications, and comparisons with related compounds
Propiedades
Número CAS |
332146-91-5 |
|---|---|
Fórmula molecular |
C21H16BrClN2O3 |
Peso molecular |
459.7 g/mol |
Nombre IUPAC |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C21H16BrClN2O3/c22-17-5-10-20(26)16(11-17)12-24-25-21(27)15-3-8-19(9-4-15)28-13-14-1-6-18(23)7-2-14/h1-12,26H,13H2,(H,25,27)/b24-12+ |
Clave InChI |
JJCKSZXYAIGXPB-WYMPLXKRSA-N |
SMILES isomérico |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)Cl |
SMILES canónico |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



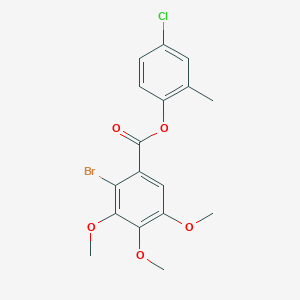
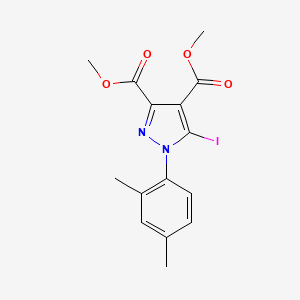
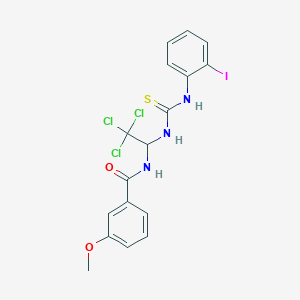
![8-chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12007813.png)

![3-(4-chlorophenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12007819.png)
![methyl 4-(7-ethyl-1,3-benzodioxol-5-yl)-2-[2-(trifluoromethyl)phenyl]-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B12007822.png)


![Diethyl 1-{4-[bis(2-iodoethyl)amino]phenyl}ethylphosphonate](/img/structure/B12007840.png)
![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007850.png)
